Cas no 1197193-16-0 (4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde)

4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde is a versatile aromatic aldehyde derivative featuring a fluorine substituent and a methylpiperazine moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity, while the methylpiperazine group contributes to solubility and functional diversity. This compound is well-suited for use in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic frameworks. Its high purity and consistent reactivity ensure reliable performance in complex synthetic pathways. Suitable for research and industrial applications, it offers a balance of reactivity and stability for advanced chemical synthesis.
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde structure
1197193-16-0 structure
商品名:4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
CAS番号:1197193-16-0
MF:C12H15FN2O
メガワット:222.2587
MDL:MFCD13191605
CID:1056218

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
    • 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
    • 6164AJ
    • TRA0033439
    • SY006902
    • AB0064163
    • AX8173862
    • AB1000832
    • Benzaldehyde, 4-fluoro-3-(4-methyl-1-piperazinyl)-
    • 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
    • MDL: MFCD13191605
    • インチ: 1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3
    • InChIKey: LKLSDLACNUEQLH-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(C([H])=O)=C([H])C=1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 222.11700
  • どういたいしつりょう: 222.11684127 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 222.26
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 23.6

じっけんとくせい

  • PSA: 23.55000
  • LogP: 1.39290

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM363472-5g
4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 95%+
5g
$891 2022-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F32060-1g
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 97%
1g
¥2229.0 2023-09-07
eNovation Chemicals LLC
D781093-5g
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 >97%
5g
$645 2024-07-20
abcr
AB451252-250 mg
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde; .
1197193-16-0
250mg
€230.10 2023-04-22
Alichem
A139004629-5g
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 97%
5g
$880.95 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512843-1g
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
1197193-16-0 98%
1g
¥1473.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY006902-10g
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 >97%
10g
¥5500.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY006902-0.25g
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
1197193-16-0 >97%
0.25g
¥550.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512843-10g
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
1197193-16-0 98%
10g
¥6457.00 2024-08-09
eNovation Chemicals LLC
K45698-0.25g
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
1197193-16-0 97%
0.25g
$180 2025-02-20

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde 関連文献

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehydeに関する追加情報

4-Fluoro-3-(4-Methylpiperazin-1-yl)Benzaldehyde: A Comprehensive Overview

4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde, identified by the CAS number 1197193-16-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperazine ring substituted with a methyl group and a fluorine atom. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for research and industrial purposes. The compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing insights into its conformational preferences and molecular interactions.

In terms of biological activity, 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde has shown promising results in preclinical studies. Researchers have demonstrated its potential as a lead compound in the development of novel therapeutic agents. For instance, studies have highlighted its ability to modulate key cellular pathways involved in inflammation and oxidative stress, suggesting its potential application in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.

The fluorine atom at the para position of the benzene ring plays a critical role in determining the compound's pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for drug discovery programs. Furthermore, the piperazine ring contributes to hydrogen bonding capacity, which is essential for interactions with biological targets such as enzymes and receptors.

Recent research has also explored the use of 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde in materials science. Its ability to form stable coordination complexes with metal ions has led to its investigation as a potential building block for metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies, underscoring the versatility of this compound across multiple disciplines.

In conclusion, 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde (CAS No. 1197193-16-0) is a multifaceted compound with significant potential in both therapeutic and materials-based applications. Its unique structure, coupled with recent advances in synthetic and analytical techniques, positions it as a valuable tool for researchers across various scientific domains. Continued exploration into its properties and applications is expected to yield further breakthroughs in the near future.

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